3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-thioxo-6-(trifluoromethyl)-
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Overview
Description
2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C₈H₅F₃N₂S and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a mercapto group, and a nitrile group attached to a nicotinonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-6-(trifluoromethyl)nicotinonitrile and a thiol reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methyl-6-(trifluoromethyl)pyridine
- 2-Mercapto-4-methyl-6-(trifluoromethyl)benzene
- 2-Mercapto-4-methyl-6-(trifluoromethyl)thiophene
Uniqueness
2-Mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H5F3N2S |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-methyl-2-sulfanylidene-6-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2,5H,1H3 |
InChI Key |
MTHNSDDHDNILGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)C1C#N)C(F)(F)F |
Origin of Product |
United States |
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